6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
6,6-Dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure is characterized by:
- A 6,6-dimethyl-substituted cyclohexane ring fused to the quinazolinone system, enhancing steric stability .
- A 3,4,5-trimethoxyphenyl substituent at position 9, a moiety often associated with enhanced binding affinity in medicinal chemistry due to its polar and bulky nature .
This compound is synthesized via multi-component reactions (MCRs) involving cyclohexane-1,3-dione derivatives, aryl aldehydes, and 1,2,4-triazole precursors, typically catalyzed by acidic or organocatalytic systems . Its pharmacological relevance is suggested by structural analogs showing activity as selective RXFP4 agonists .
Properties
Molecular Formula |
C21H26N4O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylsulfanyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H26N4O4S/c1-21(2)9-12-16(13(26)10-21)17(25-19(22-12)23-20(24-25)30-6)11-7-14(27-3)18(29-5)15(8-11)28-4/h7-8,17H,9-10H2,1-6H3,(H,22,23,24) |
InChI Key |
SPLRCAKAMWHCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas over Pd/C, sodium borohydride.
Nucleophiles: Thiols, amines, phenols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
2. Antimicrobial Properties
The compound demonstrates antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes has been highlighted in several studies, making it a candidate for developing new antimicrobial agents.
3. Neuroprotective Effects
Investigations into the neuroprotective potential of this compound have revealed its ability to mitigate oxidative stress in neuronal cells. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Applications
1. Enzyme Inhibition
The structural features of 6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be leveraged in drug design to enhance the efficacy of therapeutic agents targeting metabolic disorders.
2. Molecular Probes
Due to its unique chemical structure and reactivity profile, this compound can be utilized as a molecular probe in biochemical assays to study enzyme kinetics and interactions within cellular systems.
Material Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
2. Polymer Chemistry
In polymer chemistry, derivatives of this compound can serve as monomers or additives to enhance the properties of polymers used in various applications such as coatings and adhesives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models using derivatives of the compound. |
| Study B | Antimicrobial Properties | Showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
| Study C | Neuroprotective Effects | Indicated reduced neuronal cell death under oxidative stress conditions in vitro. |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound’s synthesis likely employs acidic catalysts (e.g., p-TSA) or organocatalysts (e.g., NGPU) for optimal efficiency .
- The 3,4,5-trimethoxyphenyl group may require longer reaction times due to steric challenges during cyclization, though direct evidence is pending.
Pharmacological Activity
- RXFP4 Agonism : Analogs with 2-chlorophenyl or 4-hydroxyphenyl groups exhibit RXFP4 agonist activity, with EC₅₀ values ranging from 0.3–1.5 µM . The target compound’s trimethoxyphenyl group may enhance binding to polar residues in RXFP4’s binding pocket.
Data Tables
Table 1: Spectral Data Comparison
Biological Activity
6,6-Dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazolinone class. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound suggest various mechanisms of action that may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.46 g/mol. Its structure includes a triazole ring fused to a quinazolinone core and multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.46 g/mol |
| IUPAC Name | 6,6-Dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in the body. For instance, it could inhibit protein kinases or other enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have shown potential in disrupting bacterial cell membranes or inhibiting critical bacterial enzymes.
- Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity that can scavenge free radicals.
Anticancer Activity
Research has indicated that triazoloquinazolinones possess significant anticancer properties. In vitro studies demonstrated that derivatives of quinazolinones can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer).
- Mechanism : Induction of intrinsic apoptotic pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against several bacterial strains:
- Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Results : Exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry reported that similar quinazolinone derivatives showed IC50 values in the low micromolar range against breast cancer cell lines. The study emphasized structure-activity relationships (SAR) indicating that modifications at the phenyl ring could enhance potency.
-
Antimicrobial Evaluation :
- Research conducted by MDPI highlighted that compounds with similar structural motifs displayed significant antibacterial effects against resistant strains of bacteria. The study concluded that the presence of sulfur and methoxy groups contributed to enhanced membrane permeability and antibacterial action.
Q & A
Q. What are the most efficient synthetic routes for this compound, and how do catalytic conditions impact yield and purity?
Methodological Answer: The synthesis of triazoloquinazolinone derivatives often involves multicomponent reactions under catalytic conditions. For example, a deep eutectic solvent (DES) system with NGPU catalyst demonstrated superior efficiency for analogous compounds, achieving high yields (e.g., 89%) with reduced reaction times (1–2 hours) compared to traditional methods requiring 6–8 hours . Key steps include optimizing solvent polarity and catalyst loading (e.g., 10 mol% NGPU) to minimize byproducts. Characterization via -NMR and LC-MS is critical for confirming purity and structural integrity .
Q. How can structural ambiguities in the triazoloquinazolinone core be resolved experimentally?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving structural ambiguities. For instance, studies on similar compounds (e.g., thienoquinolin-8(4H)-one derivatives) confirmed stereochemistry and bond angles (mean C–C bond length: 0.003 Å, -factor: 0.049) . Complementary techniques like -NMR and IR spectroscopy help verify substituent positions, especially for methoxy and methylsulfanyl groups, which exhibit distinct chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy protons) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for triazoloquinazolinone derivatives?
Methodological Answer: Discrepancies in bioactivity often stem from variations in substituent electronic/steric profiles. Molecular docking studies (e.g., using 14-α-demethylase lanosterol, PDB: 3LD6) can rationalize structure-activity relationships (SAR). For example, the 3,4,5-trimethoxyphenyl group in this compound may enhance binding affinity via hydrophobic interactions, while the methylsulfanyl moiety could influence metabolic stability . Validate hypotheses by synthesizing analogs with controlled substitutions (e.g., replacing methylsulfanyl with benzylsulfanyl) and testing against isogenic cell lines .
Q. How can synthetic byproducts from multicomponent reactions be minimized?
Methodological Answer: Byproduct formation in triazoloquinazolinone synthesis is often due to competing cyclization pathways. Kinetic studies using in-situ FTIR or HPLC-MS can identify intermediates (e.g., Schiff bases or enamine tautomers). For example, maintaining a reaction temperature of 80–90°C suppresses side reactions in DES systems, as shown in Table 6 of . Purification via gradient column chromatography (e.g., hexane/ethyl acetate 4:1 to 1:2) effectively isolates the target compound .
Q. What analytical methods are recommended for assessing metabolic stability in vitro?
Methodological Answer: Liver microsomal assays (e.g., human CYP3A4/CYP2D6 isoforms) coupled with LC-MS/MS quantify metabolic degradation. For sulfanyl-containing derivatives like this compound, glutathione (GSH) trapping experiments detect reactive metabolites. Half-life () and intrinsic clearance (CL) should be calculated using Michaelis-Menten kinetics. Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion, critical for CNS-targeted agents .
Data Contradiction & Validation
Q. How to resolve discrepancies in catalytic efficiency reported for DES vs. conventional solvents?
Methodological Answer: Contradictions arise from solvent polarity and catalyst-substrate interactions. For example, DES systems (e.g., choline chloride/urea) enhance hydrogen bonding, accelerating cyclization steps compared to toluene or THF . Validate claims by reproducing reactions under identical conditions (catalyst loading, temperature) and comparing turnover numbers (TON). Kinetic profiling (e.g., Arrhenius plots) can reveal activation energy differences .
Q. Why do some triazoloquinazolinones exhibit variable antifungal activity despite similar SAR?
Methodological Answer: Variable activity may stem from off-target effects or differential penetration across fungal cell walls. Use whole-genome sequencing of resistant strains (e.g., Candida albicans) to identify mutations in target enzymes (e.g., lanosterol demethylase). Synergistic studies with azole drugs (e.g., fluconazole) and efflux pump inhibitors (e.g., FK506) can clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
